In-depth Technical Guide on 4-Phenyl-2-piperidin-1-ylquinoline: An Analysis of Available Data
In-depth Technical Guide on 4-Phenyl-2-piperidin-1-ylquinoline: An Analysis of Available Data
A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific information on the basic properties of 4-Phenyl-2-piperidin-1-ylquinoline. To date, there are no dedicated studies detailing its physicochemical characteristics, pharmacological activity, or specific signaling pathways. Therefore, the creation of a detailed technical guide with quantitative data, experimental protocols, and signaling diagrams for this specific molecule is not possible based on publicly available information.
While data on the exact compound 4-Phenyl-2-piperidin-1-ylquinoline is not available, an examination of related structures containing the quinoline, phenyl, and piperidine moieties can provide valuable insights for researchers and drug development professionals. The following sections discuss the general properties and synthesis of these related scaffolds to offer a foundational understanding.
General Properties of Related Scaffolds
The core structure of 4-Phenyl-2-piperidin-1-ylquinoline combines three key chemical entities: a quinoline ring, a phenyl group, and a piperidine moiety. Each of these components is well-represented in medicinal chemistry and contributes to the potential biological activity of the parent molecule.
Quinoline Derivatives
The quinoline scaffold is a bicyclic aromatic heterocycle that is a fundamental building block in many biologically active compounds. Derivatives of quinoline are known to possess a wide range of pharmacological activities, including but not limited to:
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Antimalarial
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Anticancer
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Antibacterial
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Antifungal
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Anti-inflammatory
The substitution pattern on the quinoline ring plays a crucial role in determining its biological effects.
Phenylpiperidines
The 4-phenylpiperidine structure is a well-known pharmacophore, most notably found in the opioid analgesic meperidine and its analogues.[1][2] This structural motif is often associated with activity at opioid receptors and can influence the central nervous system. The orientation of the phenyl group (axial or equatorial) on the piperidine ring can significantly impact the pharmacological profile of the molecule.[1]
Synthesis of Related Compounds
While a specific protocol for the synthesis of 4-Phenyl-2-piperidin-1-ylquinoline is not documented, general methods for the synthesis of substituted quinolines and the introduction of piperidine moieties are well-established.
A common method for the synthesis of the quinoline ring system is the Doebner-von Miller reaction , which involves the reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst. Variations of this and other named reactions like the Combes quinoline synthesis and the Friedländer synthesis allow for the preparation of a wide variety of substituted quinolines.
The introduction of a piperidine group at the 2-position of a quinoline ring can typically be achieved through nucleophilic aromatic substitution of a leaving group (such as a halogen) at that position with piperidine.
A potential, though unverified, synthetic route to 4-Phenyl-2-piperidin-1-ylquinoline could be conceptualized as a multi-step process.
Caption: A generalized conceptual workflow for the synthesis of a 2-amino-substituted quinoline.
Pharmacological Potential of Related Molecules
Although no pharmacological data exists for 4-Phenyl-2-piperidin-1-ylquinoline, a structurally related compound, 2-phenyl-4[2-(4-piperidinyl) ethyl]quinoline (PK 8165) , has been identified as a partial agonist of benzodiazepine receptors.[3] This suggests that quinoline derivatives bearing both phenyl and piperidinyl groups have the potential to interact with targets in the central nervous system.
Furthermore, various other quinoline derivatives are being investigated as inhibitors of the mTOR signaling pathway, which is crucial in cancer cell growth and proliferation.[4]
Caption: A simplified diagram of the mTOR signaling pathway, a target for some quinoline derivatives.
Conclusion
References
- 1. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical evidence that 2-phenyl-4[(4-piperidinyl) ethyl]quinoline, a quinoline derivative with pure anticonflict properties, is a partial agonist of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
